Apixaban - 503612-47-3

Apixaban

Catalog Number: EVT-288281
CAS Number: 503612-47-3
Molecular Formula: C25H25N5O4
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apixaban is a potent, oral, reversible, direct and highly selective inhibitor of activated factor X (FXa), both free and clot-bound. [] It is classified as a direct oral anticoagulant (DOAC). [, , , , , , , ] Apixaban plays a significant role in scientific research, particularly in thrombosis and hemostasis studies, exploring its anticoagulant properties and potential applications. [, , , , , , , , , ]

Future Directions
  • Personalized Medicine: Investigating the influence of genetic polymorphisms on apixaban pharmacokinetics and pharmacodynamics to tailor dosage regimens and minimize adverse events. []
  • New Applications: Exploring the potential of apixaban in treating other thrombotic conditions beyond currently approved indications. []
  • Drug Delivery Systems: Developing novel drug delivery systems for apixaban, such as compounded suspensions for enteral feeding tubes, to improve patient convenience and adherence. []
  • Reversal Strategies: Further research on the optimal strategies for reversing apixaban's anticoagulant effects in emergency situations, including the development of more effective and readily available reversal agents. [, ]
Classification and Source

Apixaban is classified as a direct factor Xa inhibitor, which means it selectively inhibits the activity of factor Xa, a crucial enzyme in the coagulation cascade. The International Nonproprietary Name (INN) for Apixaban is derived from its chemical structure: 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. The molecular formula is C25H25N5O4C_{25}H_{25}N_{5}O_{4} with a relative molecular mass of 459.50 g/mol . Apixaban is primarily synthesized for pharmaceutical use and is marketed under the brand name Eliquis.

Synthesis Analysis

Another efficient synthesis route begins with inexpensive starting materials such as 4-chloronitrobenzene and piperidine. This eight-step procedure utilizes sodium chlorite for oxidation under mild conditions, allowing for high efficiency without the need for extensive purification processes like column chromatography . The synthesis process emphasizes quality by design principles to ensure consistent product quality while minimizing impurities .

Molecular Structure Analysis

Apixaban's molecular structure features a complex arrangement that includes multiple functional groups contributing to its pharmacological activity. The key components include:

  • A pyrazole ring system that enhances binding affinity to factor Xa.
  • A methoxyphenyl group that aids in solubility and bioavailability.
  • An oxopiperidine moiety that plays a role in the compound's interaction with biological targets.

The absence of chiral centers indicates that Apixaban does not have stereoisomers, simplifying its pharmacokinetic profile . The structural formula can be depicted as follows:

Apixaban C25H25N5O4\text{Apixaban }C_{25}H_{25}N_{5}O_{4}
Chemical Reactions Analysis

The primary chemical reaction involving Apixaban is its interaction with factor Xa. By binding to this enzyme, Apixaban effectively inhibits its activity, thereby preventing the conversion of prothrombin to thrombin—a critical step in the coagulation cascade. This mechanism reduces thrombus formation and promotes anticoagulation.

In addition to its primary reaction with factor Xa, Apixaban undergoes various metabolic transformations in the liver, primarily via cytochrome P450 enzymes. These reactions lead to the formation of metabolites that are excreted from the body .

Mechanism of Action

Apixaban functions as an anticoagulant by selectively inhibiting factor Xa. This inhibition disrupts the coagulation cascade at a pivotal point, preventing thrombin generation and subsequent fibrin clot formation. The mechanism can be summarized as follows:

  1. Binding: Apixaban binds directly to factor Xa.
  2. Inhibition: This binding inhibits both free factor Xa and factor Xa bound in the prothrombinase complex.
  3. Outcome: Reduced thrombin generation leads to decreased fibrin formation and clot development.

This targeted action allows for effective anticoagulation with a lower risk of bleeding compared to traditional anticoagulants like warfarin .

Physical and Chemical Properties Analysis

Apixaban exhibits several notable physical and chemical properties:

These properties are critical for determining dosage forms and ensuring consistent therapeutic effects.

Applications

Apixaban is primarily used in clinical settings for:

  • Venous Thromboembolism Treatment: Effective in treating deep vein thrombosis and pulmonary embolism.
  • Stroke Prevention: Used in patients with non-valvular atrial fibrillation to reduce the risk of stroke.
  • Thromboprophylaxis: Administered post-operatively in patients undergoing knee or hip replacement surgeries to prevent venous thromboembolism.

Its oral bioavailability and predictable pharmacokinetics make it a preferred choice among direct oral anticoagulants .

Properties

CAS Number

503612-47-3

Product Name

Apixaban

IUPAC Name

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)

InChI Key

QNZCBYKSOIHPEH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N

Solubility

0.11mg/mL
Aqueous solubility across the physiological pH range is approximately 0.04 mg/L

Synonyms

BMS56224701; BMS 56224701; BMS-56224701; Apixaban, brand name: Eliquis

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.